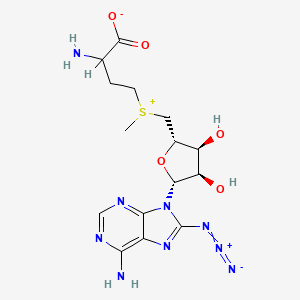

8-Azido-S-adenosylmethionine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Azido-S-adenosylmethionine, also known as this compound, is a useful research compound. Its molecular formula is C15H21N9O5S and its molecular weight is 439.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photoaffinity Labeling

Mechanism and Purpose:

Photoaffinity labeling is a technique that utilizes photoreactive compounds to identify binding sites on proteins. 8-Azido-S-adenosylmethionine serves as a photoaffinity label to probe the binding sites of various methyltransferases and other enzymes that interact with AdoMet.

Case Studies:

- Protein N-Methyltransferases: Research utilized 8-N3-AdoMet to explore the binding sites of protein N-methyltransferases such as myelin basic protein-arginine N-methyltransferase and cytochrome c-lysine N-methyltransferase. The study confirmed distinct binding interactions, highlighting the utility of this compound in understanding enzyme specificity and function .

- Methylenetetrahydrofolate Reductase: Another study employed 8-N3-AdoMet to locate the allosteric binding site on methylenetetrahydrofolate reductase, demonstrating its effectiveness in elucidating enzyme regulation mechanisms .

Enzyme Mechanism Studies

Active Site Investigation:

this compound is instrumental in studying enzyme active sites, particularly those involved in methylation reactions.

Case Studies:

- S-Adenosylmethionine Synthetase: The active site of rat liver S-adenosylmethionine synthetase was analyzed using 8-N3-AdoMet. This investigation provided insights into the enzyme's catalytic mechanism and substrate specificity .

- Protein-Carboxyl O-Methyltransferase: The binding site for S-adenosyl-L-methionine was identified using 8-N3-AdoMet, further establishing its role in characterizing enzyme interactions at a molecular level .

Synthetic Biology Applications

Cofactor Mimicry:

The ability of 8-N3-AdoMet to mimic natural cofactors enables its use in synthetic biology for modifying biomolecules.

Case Studies:

- DNA Methylation Studies: By converting biological methyltransferases into azidonucleosidyl transferases, researchers have utilized 8-N3-AdoMet to facilitate site-specific modifications of DNA. This method allows for the identification and isolation of new substrates involved in methylation processes .

- Biotinylation Techniques: The azide group allows for subsequent biotinylation through Staudinger ligation, providing a method for tagging biomolecules for purification or detection purposes .

Therapeutic Potential

Drug Development:

The unique properties of this compound suggest potential applications in drug discovery and development.

Case Studies:

- Antileishmanial Agents: Research has indicated that derivatives related to S-adenosylmethionine decarboxylase could be synthesized using scaffolds like 1,2,3,4-tetrahydroacridines, which may lead to novel antileishmanial pharmaceuticals . The structural insights gained from these studies could guide the development of targeted therapies against neglected diseases.

Summary Table of Applications

Analyse Des Réactions Chimiques

Enzyme-Mediated Transfer Reactions

8-Azido-SAM serves as a cofactor mimic for DNA methyltransferases (MTases), enabling site-specific transfer of azide groups to biomolecules. Key findings include:

-

DNA Alkylation :

-

M.TaqI and M.EcoRI methyltransferases utilize 8-azido-SAM to transfer azide groups to adenine residues in DNA recognition sequences (e.g., d(TCGA) or d(GCGC)) .

-

This results in azide-tagged DNA, which can undergo subsequent Staudinger ligation with biotinylated triarylphosphines for detection or immobilization .

-

-

Efficiency Comparisons :

Data adapted from restriction/protection assays and kinetic analyses .

Photoaffinity Labeling

The azido group in 8-azido-SAM facilitates covalent crosslinking upon UV irradiation, enabling mapping of SAM-binding sites:

-

Catechol O-Methyltransferase (COMT) :

-

S-Adenosylmethionine Synthetase :

Stability and Reactivity

-

pH-Dependent Degradation :

-

Stereochemical Flexibility :

Synthetic Routes

8-Azido-SAM is synthesized via enzymatic coupling:

-

Precursor Preparation : 8-Azidoadenosine triphosphate (8-azido-ATP) is generated from methionine and ATP using methionine adenosyltransferase .

-

Cofactor Assembly :

8 Azido ATP+L methionineMethionine Adenosyltransferase8 Azido SAM+Tripolyphosphate

Limitations and Mitigations

-

Enzyme Compatibility : Not all MTases accept 8-azido-SAM (e.g., M.HpaII shows no activity with azido analogs) .

-

Side Reactions : Alkyl azides (e.g., 4b ) may undergo reduction to amines in the presence of phosphines, complicating detection .

Key Advancements Table

Propriétés

Numéro CAS |

84980-20-1 |

|---|---|

Formule moléculaire |

C15H21N9O5S |

Poids moléculaire |

439.5 g/mol |

Nom IUPAC |

2-amino-4-[[(2S,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate |

InChI |

InChI=1S/C15H21N9O5S/c1-30(3-2-6(16)14(27)28)4-7-9(25)10(26)13(29-7)24-12-8(11(17)19-5-20-12)21-15(24)22-23-18/h5-7,9-10,13,25-26H,2-4,16H2,1H3,(H2-,17,19,20,27,28)/t6?,7-,9-,10-,13-,30?/m1/s1 |

Clé InChI |

KIYVEMOJCNSOBL-VRBWNHIESA-N |

SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O |

SMILES isomérique |

C[S+](CCC(C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O |

SMILES canonique |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O |

Synonymes |

8-AASM 8-azido-S-adenosylmethionine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.